molecular formula C10H11FN2 B1299898 6-Fluorotryptamine CAS No. 575-85-9

6-Fluorotryptamine

Cat. No.: B1299898
CAS No.: 575-85-9
M. Wt: 178.21 g/mol
InChI Key: BQTOKMYKZPCPRW-UHFFFAOYSA-N
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Description

PAL-227 is a synthetic compound known for its unique properties and applications in various scientific fields. It is primarily used in chemical proteomics and has gained attention for its ability to investigate protein-protein interactions through photo-affinity labeling.

Scientific Research Applications

PAL-227 has a wide range of applications in scientific research, including:

    Chemistry: Used in the study of chemical reactions and mechanisms.

    Biology: Employed in the investigation of protein-protein interactions and cellular processes.

    Medicine: Utilized in drug discovery and development, particularly in identifying potential drug targets.

    Industry: Applied in the development of new materials and chemical processes

Safety and Hazards

6-Fluorotryptamine is considered hazardous. It may cause serious eye irritation and respiratory irritation . Safety measures include washing thoroughly after handling, wearing eye/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

6-Fluorotryptamine has been used in the biosynthesis of unnatural spirocyclic oxindole alkaloids in Uncaria guianensis . This suggests potential applications in the development of new pharmaceuticals.

Biochemical Analysis

Biochemical Properties

6-Fluorotryptamine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme tryptophan hydroxylase, which is involved in the biosynthesis of serotonin. This compound can act as a substrate or inhibitor, influencing the production of serotonin. Additionally, it binds to serotonin receptors, affecting their signaling pathways. These interactions highlight the compound’s potential in modulating neurotransmitter systems and its relevance in neuropharmacology .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by binding to serotonin receptors, leading to altered neurotransmitter release and synaptic plasticity. This compound also affects gene expression, particularly genes involved in neurotransmitter synthesis and metabolism. In non-neuronal cells, this compound can modulate cellular metabolism by interacting with enzymes involved in tryptophan metabolism, thereby influencing cellular energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active site of tryptophan hydroxylase, inhibiting its activity and reducing serotonin synthesis. It also interacts with serotonin receptors, acting as an agonist or antagonist depending on the receptor subtype. These interactions lead to downstream effects on cell signaling pathways, ultimately influencing neurotransmitter release and synaptic function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression. These temporal effects are important considerations for experimental design and interpretation of results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance neurotransmitter release and improve cognitive function. At high doses, it may induce toxic effects, such as neurotoxicity and behavioral abnormalities. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without adverse effects. Understanding these dosage effects is crucial for determining the therapeutic window and safety profile of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the kynurenine and serotonin pathways. It interacts with enzymes such as tryptophan hydroxylase and monoamine oxidase, influencing the production and degradation of serotonin and other metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and neurotransmitter balance. The involvement of this compound in these pathways underscores its potential impact on metabolic and neurological functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as the serotonin transporter, and distributed to different cellular compartments. Binding proteins may also facilitate its transport and localization within cells. These transport and distribution mechanisms influence the compound’s bioavailability and efficacy, affecting its overall pharmacological profile .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This localization affects its interactions with enzymes and receptors, influencing its biochemical and cellular effects. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PAL-227 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of photo-activatable groups such as benzophenone, aryl azide, and diazirine, which are incorporated into the compound through various chemical reactions .

Industrial Production Methods

Industrial production of PAL-227 typically involves large-scale synthesis using automated systems like the PAL Method Composer. This system allows for the development and testing of methods through a user-friendly interface, enabling efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

PAL-227 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions involving PAL-227 often use reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically include controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from the reactions of PAL-227 depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield compounds with different functional groups .

Mechanism of Action

The mechanism of action of PAL-227 involves its ability to form covalent bonds with target proteins upon photoirradiation. The photo-activatable groups in PAL-227 generate highly reactive species that react with adjacent molecules, resulting in direct covalent modification. This allows researchers to study protein-protein interactions and other biological processes in detail .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to PAL-227 include:

  • Benzophenone
  • Aryl azide
  • Diazirine

Uniqueness

What sets PAL-227 apart from these similar compounds is its specific design for photo-affinity labeling, which allows for precise and efficient investigation of protein-protein interactions. Unlike other compounds, PAL-227 can capture noncovalent interaction partners spatio-selectively, making it a critical tool in chemical proteomics .

Properties

IUPAC Name

2-(6-fluoro-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTOKMYKZPCPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357527
Record name 6-Fluorotryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575-85-9
Record name 6-Fluorotryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-fluoro-1H-indol-3-yl)ethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Combine 2-(6-fluoro-1H-indol-3-yl)acetonitrile (165 g, 0.925 mol) and THF (1.32 L). Slowly add 1M solution of BH3 (2.042 L, 1,832 Kg, 0.131 mol) in THF over about 40 minutes. When the addition is complete, heat to reflux within 1 hour. After 1 hour at reflux, cool to room temperature and the reaction mixture, over about 25 minutes, to a well-stirred 15% aqueous solution of NaOH (1.9 L, 9.5 mol). After addition, slowly and gradually heat to 50° C. After 1 hour, heat 60° C. After 30 minutes, heat to reflux for 1 hour. Cool to room temperature and stir overnight, decant the alkaline aqueous layer and replace by water. Heat to 30° C. under a pressure of 200 mbars in order to distill the THF until about 2.5 kg of distilate is removed. Extract the mixture with dichloromethane. Slowly add to the combined organic layers over a 25 minutes a mixture of 37% aqueous HCl (143 g) and water (220 g) and stir to give a solid. After 1 hour, collect the solid by filtration, wash with of dichloromethane, and dry overnight to afford of the hydrochloride salt of the title compound.
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165 g
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Synthesis routes and methods II

Procedure details

Aluminum lithium hydride (1.36 g) was suspended in tetrahydrofuran (72 ml), 6-fluoro-3-[(E)-2-nitrovinyl]-1H-indole (1.48 g) was dissolved in tetrahydrofuran (20 ml) and added dropwise under ice-cooling, and the mixture was stirred at 60° C. for 1 hr. Under ice-cooling, excess aluminum lithium hydride was decomposed with ice water, ethyl acetate was added, and the mixture was filtered through a celite (trademark) filter. A 1N aqueous sodium hydroxide solution was added to the filtrate, pH was adjusted to not less than 11, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give a brown oil. The oil was purified by amine coating silica gel column chromatography (elution solvent:ethyl acetate-ethyl acetate-methanol (10:1)) to give 6-fluorotryptamine (1.24 g, yield 97%).
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97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-fluorotryptamine interact with biological systems and what are its downstream effects?

A1: this compound acts as a ligand for the serotonin transporter, similar to serotonin (5-HT) itself. [] This interaction can inhibit the reuptake of serotonin in cells, potentially leading to increased serotonin levels in the synaptic cleft. [] Additionally, research suggests that this compound, along with other tryptamines like 5-methoxytryptamine, can influence various cellular processes in dinoflagellates. []

Q2: What is the structural characterization of this compound?

A2: this compound is a halogenated derivative of tryptamine with a fluorine atom substituted at the 6th position of the indole ring.

    Q3: Can you elaborate on the research related to the metabolism of this compound?

    A3: Studies using the Streptomyces staurosporeus bacteria, known for producing the bioactive compound staurosporine, have provided insights into this compound metabolism. Researchers observed that feeding this compound to this microorganism led to the production of novel metabolites. One such metabolite, identified as the 6-fluoro derivative of (3aR,8aS)-1-acetyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-3a-ol, points to an enzymatic oxidative cyclization process. [, ] Additionally, another study identified β-hydroxy-Nb-acetyl-6-fluorotryptamine as a metabolite. []

    Q4: Are there any applications of this compound in medicinal chemistry?

    A5: While the provided abstracts don't delve into specific medicinal applications of this compound itself, its use in affinity chromatography for purifying the serotonin transporter from human platelets highlights its value as a research tool. [, ] By acting as a ligand for the transporter, this compound enables the isolation and study of this protein, which is crucial for understanding serotonin reuptake and potentially developing drugs targeting this process.

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